Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate” is a heterocyclic compound . It is a structural analogue of febuxostat, where a methylene amine spacer is incorporated between the phenyl ring and thiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves the thionation-cyclization of enamino esters by nucleophilic ring-opening of oxazolones with different sodium alkoxides . Another method involves the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H12N2O3S/c1-16-8-5-3-4-7 (6-8)9-10 (11 (15)17-2)18-12 (13)14-9/h3-6H,1-2H3, (H2,13,14)
. Chemical Reactions Analysis
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are used to obtain free carbene particles and complexed with transition metals .Physical and Chemical Properties Analysis
The compound has a molecular weight of 264.3 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Structural Studies
Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate has been utilized in the synthesis of complex chemical structures. For instance, it has been transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating its role in the formation of novel chemical compounds (Žugelj et al., 2009). Additionally, the synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester have been reported, providing insights into its crystalline structure and molecular interactions (Kennedy et al., 1999).
Pharmacological Applications
This compound has been synthesized and studied for its binding profile in neuroblastoma-glioma cells and its ability to penetrate the blood-brain barrier, making it a potentially useful pharmacological tool for in vitro and in vivo studies (Rosen et al., 1990).
Anticancer Activity
There has been research into the anticancer activity of thiazole compounds, including this compound. These studies focus on the synthesis of new thiazole compounds and their screening against cancer cells like MCF7 breast cancer cells (Sonar et al., 2020).
Solid Phase Synthesis
This compound has also been synthesized on a solid phase. The synthesis involves the dehydrative cyclization of thiourea intermediate resin, which is a key step in the process, and has potential applications in the development of drugs with reasonable oral bioavailability properties (Kim et al., 2019).
Antibacterial and Antifungal Activity
Studies have been conducted on the antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands synthesized from this compound. These studies highlight its potential utility in antibacterial and antifungal applications (Vinusha et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division .
Result of Action
Based on the reported mode of action of similar thiazole derivatives, it can be inferred that the compound may cause dna damage and cell death .
Future Directions
Properties
IUPAC Name |
methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNXPTWWAWUDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674819 | |
Record name | Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-46-4 | |
Record name | Methyl 2-amino-4-(3-methoxyphenyl)-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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